![molecular formula C26H22N4O8 B6171763 4-{3-[(4-carboxy-3-acetamidophenyl)carbamoyl]benzamido}-2-acetamidobenzoic acid CAS No. 339110-08-6](/img/new.no-structure.jpg)
4-{3-[(4-carboxy-3-acetamidophenyl)carbamoyl]benzamido}-2-acetamidobenzoic acid
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Overview
Description
4-{3-[(4-carboxy-3-acetamidophenyl)carbamoyl]benzamido}-2-acetamidobenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, amides, and benzamides. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-carboxy-3-acetamidophenyl)carbamoyl]benzamido}-2-acetamidobenzoic acid typically involves multi-step organic reactions. One common approach is the stepwise construction of the molecule through amide bond formation and subsequent functional group modifications. The reaction conditions often require the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and resource consumption. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-carboxy-3-acetamidophenyl)carbamoyl]benzamido}-2-acetamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce primary amines.
Scientific Research Applications
4-{3-[(4-carboxy-3-acetamidophenyl)carbamoyl]benzamido}-2-acetamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its multiple functional groups.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-{3-[(4-carboxy-3-acetamidophenyl)carbamoyl]benzamido}-2-acetamidobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, its amide groups may form hydrogen bonds with active sites of enzymes, altering their catalytic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(4-carboxy-3-aminophenyl)carbamoyl]benzamido}-2-aminobenzoic acid
- 4-{3-[(4-carboxy-3-methylphenyl)carbamoyl]benzamido}-2-methylbenzoic acid
Uniqueness
Compared to similar compounds, 4-{3-[(4-carboxy-3-acetamidophenyl)carbamoyl]benzamido}-2-acetamidobenzoic acid stands out due to its specific functional groups and structural configuration
Properties
CAS No. |
339110-08-6 |
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Molecular Formula |
C26H22N4O8 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-acetamido-4-[[3-[(3-acetamido-4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H22N4O8/c1-13(31)27-21-11-17(6-8-19(21)25(35)36)29-23(33)15-4-3-5-16(10-15)24(34)30-18-7-9-20(26(37)38)22(12-18)28-14(2)32/h3-12H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)(H,37,38) |
InChI Key |
LGWPPGIVWYQTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C(=O)O)NC(=O)C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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